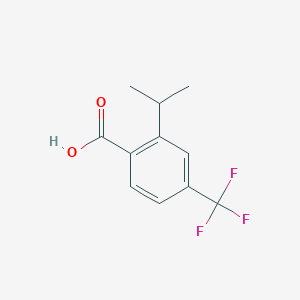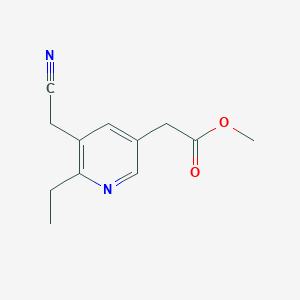
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)
概要
説明
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is a chemical compound with a complex structure that includes a pyridine ring, a cyano group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) typically involves multi-step organic reactions. One common method includes the reaction of 6-ethyl-3-pyridinecarboxylic acid with cyanomethyl magnesium bromide, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid.
Reduction: Formation of 5-Cyanomethyl-6-ethyl-pyridin-3-yl-ethanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-Ethyl-3-pyridinecarboxylic acid: Shares the pyridine ring and ethyl group but lacks the cyano and ester groups.
5-Cyanomethyl-3-pyridinecarboxylic acid: Contains the cyano group but lacks the ethyl group and ester functionality.
Uniqueness
3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
methyl 2-[5-(cyanomethyl)-6-ethylpyridin-3-yl]acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-10(4-5-13)6-9(8-14-11)7-12(15)16-2/h6,8H,3-4,7H2,1-2H3 |
InChIキー |
BIATVTLGLHQRKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)CC(=O)OC)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
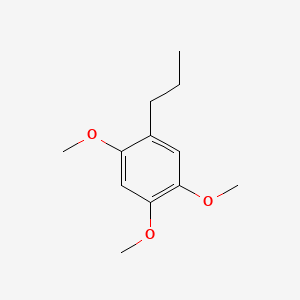
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)
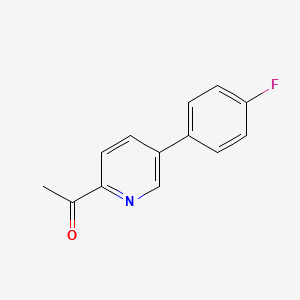
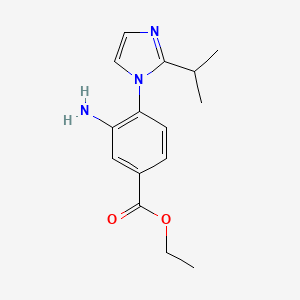
![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
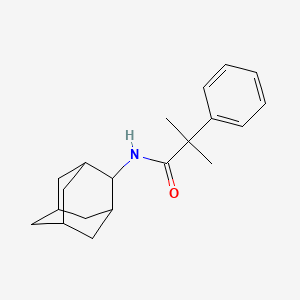
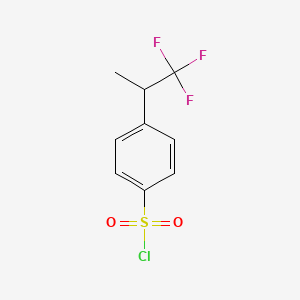
![tert-butyl N-(1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidin-4-yl)carbamate](/img/structure/B8525040.png)
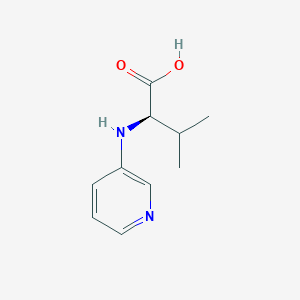
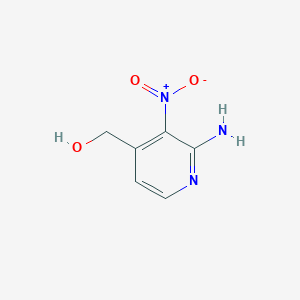

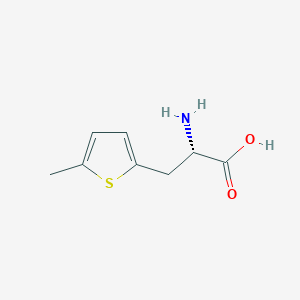
![2-Chloro-2'-fluoro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8525083.png)
